molecular formula C28H28N2O3 B091973 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline CAS No. 17427-69-9

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline

Cat. No.: B091973
CAS No.: 17427-69-9
M. Wt: 440.5 g/mol
InChI Key: DJBKEHXHHUXBGV-UHFFFAOYSA-N
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Description

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is a complex organic compound with a unique structure that includes multiple ether and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenol with ethylene oxide to form 4-(2-hydroxyethoxy)aniline. This intermediate is then reacted with another equivalent of ethylene oxide to produce 4-[2-(2-hydroxyethoxy)ethoxy]aniline. Finally, this compound undergoes a reaction with N-phenylaniline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of aniline groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-N-phenylaniline
  • 4-[2-[2-(4-methoxyanilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
  • 4-[2-[2-(4-chloroanilinophenoxy)ethoxy]ethoxy]-N-phenylaniline

Uniqueness

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is unique due to its specific combination of ether and aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBKEHXHHUXBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169804
Record name N1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17427-69-9
Record name N1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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